![molecular formula C8H4BrNO B1524706 2-Bromo-4-formylbenzonitrile CAS No. 89891-70-3](/img/structure/B1524706.png)
2-Bromo-4-formylbenzonitrile
Overview
Description
2-Bromo-4-formylbenzonitrile is a chemical compound with the molecular formula C8H4BrNO. It has a molecular weight of 210.03 . The compound is a white to light-red or orange solid .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-formylbenzonitrile consists of a benzene ring with a bromine atom (Br), a formyl group (-CHO), and a nitrile group (-CN) attached to it .Physical And Chemical Properties Analysis
2-Bromo-4-formylbenzonitrile is a solid at room temperature. It has a boiling point of 348.5°C at 760 mmHg . The compound should be stored at 4°C for optimal stability .Scientific Research Applications
Organic Synthesis
2-Bromo-4-formylbenzonitrile: is a versatile intermediate in organic synthesis. Its bromo and formyl groups make it a valuable compound for various chemical transformations. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile, such as an amine, thiol, or hydroxyl group. Additionally, the formyl group can be used in condensation reactions to form heterocyclic compounds, which are prevalent in many pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, 2-Bromo-4-formylbenzonitrile serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). It can be used to construct complex molecules that are part of the structure of drugs with anti-inflammatory, analgesic, or antipyretic properties. The bromine atom can be utilized in a halogen bonding interaction, which is a key factor in the design of drug-receptor interactions .
Material Science
This compound finds applications in material science, particularly in the development of organic semiconductors. Its aromatic structure and functional groups allow for the creation of pi-conjugated systems that are essential for electronic materials. These materials can be used in the production of organic light-emitting diodes (OLEDs) or as conductive polymers in various electronic devices .
Biochemistry
In biochemistry, 2-Bromo-4-formylbenzonitrile can be employed in the study of enzyme-catalyzed reactions where it acts as a substrate or inhibitor. It can provide insights into the mechanism of action of enzymes that interact with aromatic nitriles or halogenated compounds .
Environmental Research
The compound’s role in environmental research includes its use as a model pollutant in studies of degradation pathways. Researchers can study how brominated organic compounds break down in the environment, which is crucial for understanding the environmental impact of industrial chemicals and developing bioremediation strategies .
Mechanism of Action
In terms of its chemical reactions, benzylic halides like “2-Bromo-4-formylbenzonitrile” typically undergo nucleophilic substitution reactions . These reactions involve a nucleophile, which is a chemical species rich in electrons, attacking an electrophilic carbon atom attached to a leaving group. In the case of “2-Bromo-4-formylbenzonitrile”, the bromine atom would act as the leaving group .
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYYRLJAFLKUTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698897 | |
Record name | 2-Bromo-4-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-formylbenzonitrile | |
CAS RN |
89891-70-3 | |
Record name | 2-Bromo-4-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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